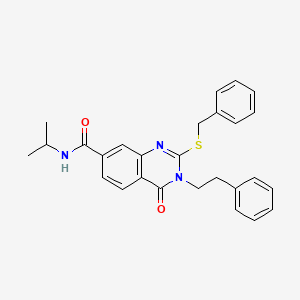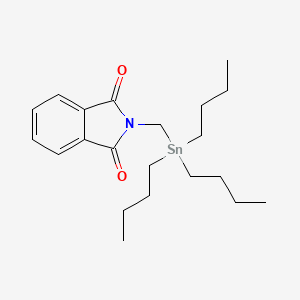
2-(Tributylstannylmethyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Tributylstannylmethyl)isoindole-1,3-dione” is a chemical compound with the CAS Number: 144157-84-6 . It has a molecular weight of 450.21 . The IUPAC name for this compound is 2-((tributylstannyl)methyl)isoindoline-1,3-dione . It is in a liquid physical form .
Synthesis Analysis
Isoindole-1,3-dione derivatives, commonly known as phthalimides, are usually synthesized by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported to synthesize fused multifunctionalized isoindole-1,3-diones . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The InChI code for “2-(Tributylstannylmethyl)isoindole-1,3-dione” is 1S/C9H6NO2.3C4H9.Sn/c1-10-8(11)6-4-2-3-5-7(6)9(10)12;31-3-4-2;/h2-5H,1H2;31,3-4H2,2H3 .Chemical Reactions Analysis
The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Physical And Chemical Properties Analysis
The physical form of “2-(Tributylstannylmethyl)isoindole-1,3-dione” is liquid . It is stored in a refrigerator . The compound has a molecular weight of 450.21 .Safety and Hazards
properties
IUPAC Name |
2-(tributylstannylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6NO2.3C4H9.Sn/c1-10-8(11)6-4-2-3-5-7(6)9(10)12;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXKXMKZPLITBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


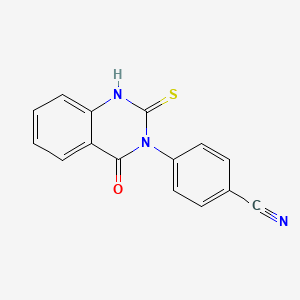

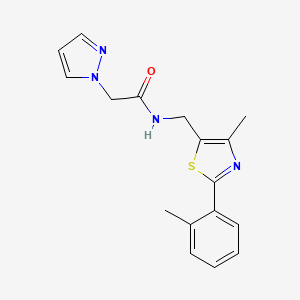
![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)
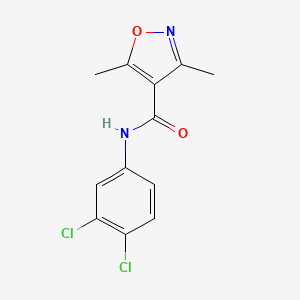
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)
![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2599561.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)

![N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide](/img/structure/B2599565.png)
